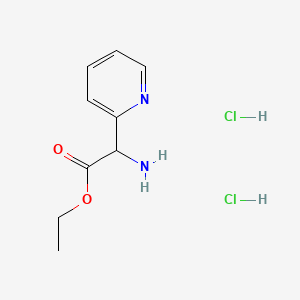![molecular formula C6H3Br2N3 B566838 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1257705-07-9](/img/structure/B566838.png)
2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
“2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the CAS Number: 1257705-07-9 . It has a molecular weight of 276.92 and its IUPAC name is this compound . It is a light yellow solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, which is structurally similar to “this compound”, is isoelectronic with purines . This means that the ring system of these compounds has the same number of π electrons and the same arrangement of atoms . This structural similarity allows these compounds to be used as possible surrogates of the purine ring .
Physical and Chemical Properties Analysis
“this compound” is a light yellow solid . It has a molecular weight of 276.92 and is stored at temperatures between 0-5°C .
Scientific Research Applications
Synthesis and Chemical Properties
- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines was developed using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation from N-(pyridin-2-yl)benzimidamides. This method features a metal-free oxidative N-N bond formation, which allows for a convenient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton with high reaction yields and short reaction times (Zheng et al., 2014).
- General Synthesis of [1,2,4]Triazolo[1,5‐a]pyridines : A general method for synthesizing [1,2,4]Triazolo[1,5-a]pyridines from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride was reported. This approach enables the preparation of triazoles substituted at any position on the pyridine ring under mild conditions and in good yields (Huntsman & Balsells, 2005).
Applications in Supramolecular Chemistry
- Supramolecular Synthons Formation : Research into 1,2,4-triazolo[1,5-a]pyridine derivatives with different 2-substituents revealed their ability to form diverse supramolecular synthons in solid state. The study underscores the influence of substituents on the crystal structures of these compounds, which is crucial for their pharmaceutical development and application in crystal engineering (Chai et al., 2019).
Biological and Pharmaceutical Research
- Antimicrobial Activity : A study demonstrated the synthesis and antimicrobial activity of chromone-linked 2-pyridone fused with 1,2,4-triazoles, among other fused nitrogen heterocyclic systems. The results indicated that certain compounds exhibited significant antimicrobial activities, underscoring the potential of these heterocycles in developing new antimicrobial agents (Ali & Ibrahim, 2010).
Synthesis of Derivatives for Potential Use in Various Fields
- Novel Fused Nitrogen Heterocyclic Systems : The creation of novel fused nitrogen heterocyclic systems, such as 1,2,4-triazolo[1,5-α]pyridines, from key intermediates demonstrates the versatility of these compounds. Such systems have implications for further research in pharmaceuticals and materials science (Abdelriheem et al., 2017).
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Compounds with similar structures are known to interact with their targets, leading to changes in the target’s function . For instance, as JAK1 and JAK2 inhibitors, they can interfere with the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .
Biochemical Pathways
Given its potential role as a jak inhibitor, it may impact the jak-stat signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Result of Action
Based on the known activities of similar compounds, it can be inferred that it may have potential therapeutic effects in various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Properties
IUPAC Name |
2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTOPRBLSYPTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B566759.png)
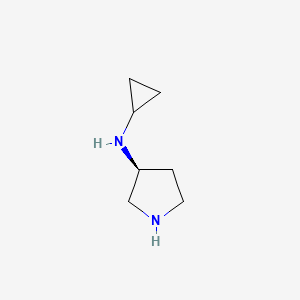
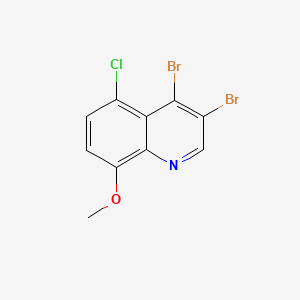
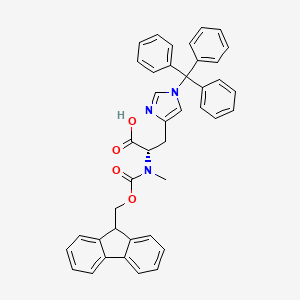
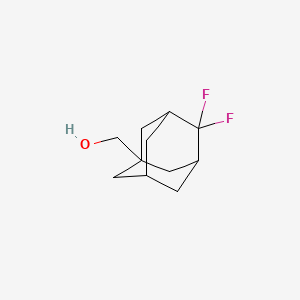
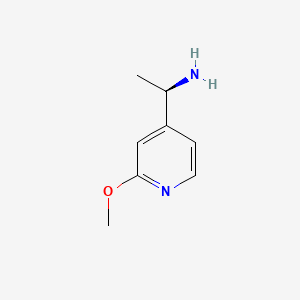
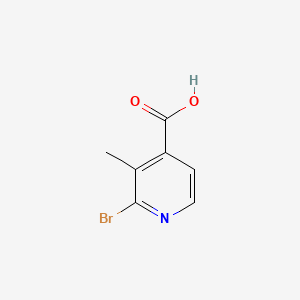


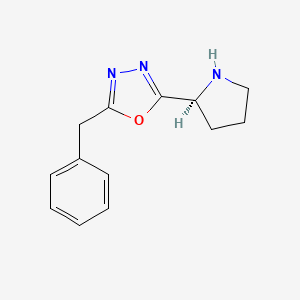
![4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B566774.png)
